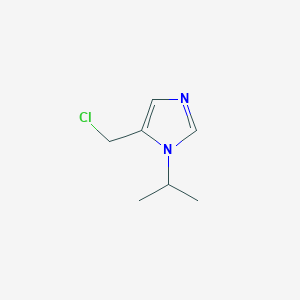

5-(Chloromethyl)-1-isopropyl-1H-imidazole

Description

Contextualization within N-Heterocyclic Compound Research

Nitrogen-containing heterocyclic compounds are a pivotal class of organic molecules, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comnih.gov This class of compounds is integral to numerous biological processes, and it is estimated that over half of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. nih.gov The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly privileged structure in medicinal chemistry and materials science. nih.gov

Imidazoles are found in biologically crucial molecules like the amino acid histidine and the neurotransmitter histamine. nih.gov Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them versatile components in drug design. nih.gov Furthermore, imidazole derivatives serve as precursors for various polymers and as ligands in catalysis. openmedicinalchemistryjournal.commsesupplies.com The study of specific imidazole derivatives like 5-(Chloromethyl)-1-isopropyl-1H-imidazole is therefore situated within the extensive and ongoing research into the synthesis and application of these vital N-heterocyclic scaffolds. mdpi.com

Significance of Chloromethyl Moieties in Organic Synthesis Methodology Development

The chloromethyl group (–CH₂Cl) is a highly reactive functional group of considerable importance in organic synthesis. chempanda.com Its utility stems from its role as an effective alkylating agent, capable of introducing a methylene (B1212753) group to a variety of nucleophiles. wikipedia.org This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. acs.org

In synthetic methodology, the chloromethyl group is often employed in chloromethylation reactions, a key strategy for the functionalization of aromatic and heterocyclic compounds. chempanda.comwikipedia.org For instance, reagents like chloromethyl methyl ether (MOM-Cl) are used to introduce the methoxymethyl (MOM) protecting group, a common tactic in multi-step synthesis. wikipedia.orgorganic-chemistry.org The presence of a chloromethyl moiety on an imidazole ring, as in this compound, provides a reactive handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures. vulcanchem.com This functional group can be a site for substitution reactions, enabling the covalent linkage of the imidazole core to other molecular fragments. researchgate.net

Overview of the 1-Isopropyl Imidazole Scaffold in Contemporary Organic Chemistry

The 1-isopropyl imidazole moiety is a specific structural motif that has found utility as an intermediate in various synthetic applications. innospk.com The isopropyl group attached to the nitrogen at position 1 of the imidazole ring enhances the molecule's lipophilicity and steric bulk compared to an unsubstituted or N-methylated imidazole. vulcanchem.cominnospk.com These properties can influence the compound's solubility and its interaction with biological targets or other reactants. vulcanchem.com

1-Isopropyl-1H-imidazole itself is recognized as a key building block in the synthesis of pharmaceuticals and agrochemicals. innospk.com For example, imidazole derivatives are central to the structure of certain antifungal agents and herbicides. innospk.commade-in-china.com The scaffold is also used in the field of materials science, contributing to the development of epoxy resin curing agents and polymers. msesupplies.commade-in-china.com The presence of the 1-isopropyl group can direct the regioselectivity of further substitution reactions on the imidazole ring, making it a valuable tool for achieving specific substitution patterns in the synthesis of complex target molecules.

Research Gaps and Opportunities in the Chemistry of this compound

While the individual components of this compound—the imidazole core, the chloromethyl group, and the N-isopropyl group—are well-understood in organic chemistry, the specific combination in this single molecule presents both gaps in the current research landscape and opportunities for future exploration.

A primary area for further investigation is the full characterization of its reactivity profile. Although its potential as an alkylating agent is clear, detailed kinetic and mechanistic studies of its reactions with a wide range of nucleophiles are not extensively documented in publicly available literature. Such studies could reveal novel reaction pathways or unexpected reactivity.

Furthermore, while the synthesis of this compound can be inferred from general methods for imidazole functionalization, there is an opportunity for the development of more efficient, scalable, and sustainable synthetic routes. vulcanchem.com This could involve exploring novel catalytic systems or one-pot procedures to streamline its production.

The application of this compound as a key intermediate in the synthesis of biologically active compounds or functional materials appears to be an underexplored area. Its bifunctional nature—a stable, sterically defined N-isopropyl imidazole core and a reactive chloromethyl group—makes it an attractive starting material for creating libraries of novel compounds for high-throughput screening in drug discovery or for designing new ligands for catalysis and materials science. Investigating its utility in these areas represents a significant opportunity for advancing synthetic and medicinal chemistry.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂ vulcanchem.comchemicalbook.com |

| Molecular Weight | 158.63 g/mol vulcanchem.comchemicalbook.com |

| Melting Point | 178–179°C vulcanchem.com |

| Boiling Point (Predicted) | 284.3±15.0°C vulcanchem.com |

| Density (Predicted) | 1.13±0.1 g/cm³ vulcanchem.com |

| pKa (Predicted) | 6.36±0.42 vulcanchem.com |

| CAS Number | 776290-49-4 vulcanchem.comchemicalbook.combldpharm.com |

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₁ClN₂ |

| Imidazole | C₃H₄N₂ |

| Histidine | C₆H₉N₃O₂ |

| Histamine | C₅H₉N₃ |

| Chloromethyl methyl ether | C₂H₅ClO |

| 1-Isopropyl-1H-imidazole | C₆H₁₀N₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZSPWKWFJQNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629114 | |

| Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776290-49-4 | |

| Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloromethyl 1 Isopropyl 1h Imidazole and Its Precursors

De Novo Synthesis Strategies for the Imidazole (B134444) Core

The formation of the imidazole ring is a fundamental step that can be achieved through various synthetic strategies. These methods offer different levels of complexity and substitution patterns on the resulting imidazole core.

Exploration of Cyclization Reactions

A variety of cyclization reactions have been developed for the synthesis of the imidazole nucleus, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine or ammonia (B1221849).

One of the classical methods is the Debus-Radziszewski imidazole synthesis , a multi-component reaction that utilizes a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine to form imidazoles. wikipedia.org A modification of this reaction, using a primary amine such as isopropylamine, can afford N-substituted imidazoles. wikipedia.org

Transition metal-catalyzed cyclization reactions have also emerged as powerful tools. For instance, copper, gold, and ytterbium salts have been employed to catalyze the cyclization of alkynes with nitrogen-containing compounds to produce a range of substituted imidazoles. chim.it Iodine-promoted cyclization of enamines with a nitrogen source is another metal-free approach to synthesize diverse imidazole derivatives. researchgate.net

A notable development is the synthesis of imidazoles from N-propargylamines. These can undergo cyclization reactions, sometimes in a tandem fashion, to create fused imidazole systems or substituted monocyclic imidazoles. rsc.org

| Cyclization Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, primary amine | Heat | N-substituted imidazoles | wikipedia.org |

| Alkyne Cyclization | Alkynes, nitrogen source | Cu, Au, or Yb salts | Substituted imidazoles | chim.it |

| Iodine-Promoted Cyclization | Enamines, nitrogen source | Iodine | Diverse imidazoles | researchgate.net |

| N-Propargylamine Cyclization | N-propargylamines | Various catalysts | Fused or substituted imidazoles | rsc.org |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become a versatile method for the synthesis of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular metathesis of a diene substrate in the presence of a ruthenium-based catalyst, such as the Grubbs catalyst, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

In the context of imidazole synthesis, RCM can be employed in a sequential fashion with other reactions. For example, a three-component reaction, such as the van Leusen reaction, can be used to assemble a precursor containing two terminal alkene functionalities, which then undergoes RCM to form a fused bicyclic imidazole. researchgate.net While not a direct method for the de novo synthesis of a simple monocyclic imidazole, this approach highlights the power of RCM in building complex imidazole-containing scaffolds. researchgate.net The efficiency of RCM is often dependent on the catalyst generation and reaction conditions, with second-generation Grubbs catalysts showing broader functional group tolerance. organic-chemistry.org

| RCM Approach | Precursor Synthesis | Catalyst | Product Type | Reference |

| Sequential van Leusen/RCM | van Leusen three-component reaction | Second-generation Grubbs catalyst | Fused bicyclic imidazoles | researchgate.net |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient processes that allow the formation of complex molecules from three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted imidazoles.

Copper-catalyzed MCRs of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) have been shown to produce 2,4,5-trisubstituted imidazoles in high yields. nih.gov The use of an amine in place of ammonium acetate can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles. rsc.org Ionic liquids have also been utilized as catalysts in these reactions, often promoting greener and more efficient syntheses. scielo.breurekaselect.com

The van Leusen imidazole synthesis is a classic example of a three-component reaction that utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to construct the imidazole ring. pharmaguideline.com This method is particularly valuable for creating a wide range of substituted imidazoles.

| MCR Pathway | Components | Catalyst/Conditions | Product Type | Reference |

| Copper-catalyzed MCR | 1,2-dicarbonyl, aldehyde, ammonium acetate/amine | CuI | 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles | nih.govrsc.org |

| Ionic Liquid-catalyzed MCR | 1,2-dicarbonyl, aldehyde, amine, ammonium acetate | Acidic ionic liquid | Tetrasubstituted imidazoles | scielo.br |

| van Leusen Imidazole Synthesis | TosMIC, aldehyde, amine | Base | Substituted imidazoles | pharmaguideline.com |

Selective Functionalization Techniques for Imidazole Scaffolds

Once the imidazole core is formed, the regioselective introduction of the isopropyl and chloromethyl groups is the next critical phase in the synthesis of 5-(chloromethyl)-1-isopropyl-1H-imidazole.

Regioselective Chloromethylation Methodologies

The introduction of a chloromethyl group at the C5 position of the imidazole ring can be achieved through different strategies. A direct C-H functionalization approach is highly desirable for its atom economy. A patented method describes the direct chloromethylation of 4-methylimidazole (B133652) at the 5-position using formaldehyde (B43269) or its oligomers in the presence of excess hydrogen chloride. wikipedia.org This reaction proceeds at elevated temperatures and can be performed in an autoclave under pressure. wikipedia.org

An alternative and often more controlled method involves the synthesis of a hydroxymethyl precursor, which is then converted to the chloromethyl derivative. The synthesis of (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride is a key step in this pathway. sigmaaldrich.com This alcohol can be synthesized and subsequently treated with a chlorinating agent like thionyl chloride to afford the desired this compound. A similar transformation has been reported for the synthesis of 5-chloromethyl-1-methyl-1H-imidazole from its corresponding alcohol, achieving an 83% yield. chemicalbook.com

The regioselectivity of C5-functionalization is a known trend in the chemistry of N-substituted imidazoles, as the C5 position is often more susceptible to electrophilic attack compared to the C2 and C4 positions. nih.gov

| Chloromethylation Method | Starting Material | Reagents | Key Intermediate | Reference |

| Direct C-H Chloromethylation | 4-Methylimidazole | Formaldehyde, HCl | - | wikipedia.org |

| Two-Step via Alcohol | (1-Isopropyl-1H-imidazol-5-yl)methanol | Thionyl chloride | (1-Isopropyl-1H-imidazol-5-yl)methanol | sigmaaldrich.comchemicalbook.com |

Introduction of the Isopropyl Group

The introduction of the isopropyl group at the N1 position of the imidazole ring is typically achieved through N-alkylation. A general and widely used method involves the reaction of an imidazole with an isopropyl halide, such as 2-bromopropane, in the presence of a base. chemicalbook.com The choice of base and solvent can influence the reaction's efficiency. For example, sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been used for the N-isopropylation of imidazole. chemicalbook.com

The N-alkylation of imidazoles can also be carried out using alcohols over solid acid catalysts like zeolites, which offers a greener alternative to traditional methods using alkyl halides. rsc.org Furthermore, direct N-alkylation methods using various alkylating agents have been explored, providing routes to a wide array of N-substituted imidazoles. nih.govnih.gov The synthesis of 1-isopropyl-2-methyl-1H-imidazole has been achieved in 84% yield from the corresponding imidazoline (B1206853) precursor using Raney nickel.

| N-Isopropylation Method | Imidazole Substrate | Isopropylating Agent | Conditions | Reference |

| Alkylation with Alkyl Halide | Imidazole | 2-Bromopropane | NaOH, DMSO | chemicalbook.com |

| Alkylation with Alcohol | Imidazole | Isopropanol | Zeolite catalyst | rsc.org |

| Dehydrogenation of Imidazoline | 1-Isopropyl-2-methylimidazoline | Raney Nickel | - |

Orthogonal Protecting Group Strategies

In the multistep synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com Orthogonal protecting group strategies are particularly advanced, employing multiple protecting groups that can be removed selectively under different, non-interfering reaction conditions. jocpr.com This allows for the sequential deprotection and functionalization of different parts of a molecule within the same synthetic sequence.

For precursors of this compound, orthogonal protection might be necessary if other functional groups are present on the imidazole core that require modification. For instance, a common strategy involves protecting the imidazole nitrogen to direct reactions to other positions. The dialkoxymethyl group is one such protecting group for the imidazole nitrogen that can be easily removed under neutral or acidic conditions. researchgate.net If a precursor contained both a protected imidazole nitrogen and a silyl-protected hydroxyl group, the silyl (B83357) group could be removed with fluoride (B91410) ions while the dialkoxymethyl group remains intact, and vice versa. jocpr.com This orthogonality is crucial for controlled, stepwise synthesis.

Key characteristics of protecting groups used in such strategies include stability to the reaction conditions used for other transformations, ease of installation, and high-yield removal under specific, mild conditions. jocpr.com

Table 1: Examples of Orthogonal Protecting Groups in Heterocyclic Synthesis

| Protecting Group | Functional Group Protected | Removal Conditions | Stability |

|---|---|---|---|

| Dialkoxymethyl | Imidazole Nitrogen | Mild acid or neutral hydrolysis researchgate.net | Stable to bases, organometallics |

| Dimethoxytrityl (DMT) | Hydroxyl | Mild acid (e.g., dichloroacetic acid) jocpr.com | Stable to bases |

| Allyl (All) | Hydroxyl, Amine | Pd(0) catalyst sigmaaldrich.com | Stable to acid and base |

| ivDde | Amine | 2% hydrazine (B178648) in DMF sigmaaldrich.com | Stable to acid, Pd(0) |

| 2-Phenylisopropyl (2-PhiPr) | Carboxyl (Asp, Glu) | 1% TFA in DCM sigmaaldrich.com | Stable to piperidine, Pd(0) |

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is a critical step in developing a viable synthetic route, aiming to maximize yield and purity while minimizing reaction time and cost. For the synthesis of this compound, this involves fine-tuning parameters for the key steps: N-alkylation of an imidazole precursor with an isopropyl group and the subsequent chloromethylation. Statistical methods like Design of Experiments (DOE) can be employed to efficiently explore the reaction space and identify the most significant factors influencing the outcome. derpharmachemica.comderpharmachemica.com

Solvent Effects in Imidazole Synthesis

The choice of solvent can dramatically influence the kinetics and outcome of a reaction. nano-ntp.com In the synthesis of imidazole derivatives, particularly in N-alkylation steps which are typically SN2 reactions, solvent polarity plays a pivotal role. rsc.orgku.edu The formation of an imidazolium (B1220033) salt intermediate is stabilized by polar solvents. ku.edu

Studies on the synthesis of imidazolium ionic liquids show that polar aprotic solvents like dimethyl sulfoxide (DMSO) can increase the reaction rate constant by over an order of magnitude compared to protic solvents like methanol (B129727). rsc.orgku.eduresearchgate.net This is because polar aprotic solvents solvate the cation but not the nucleophile, increasing its effective reactivity. While polar protic solvents can hydrogen bond, potentially stabilizing charged intermediates, they may also solvate the nucleophile, hindering the reaction. nano-ntp.com For the synthesis of this compound, using a polar aprotic solvent for the N-isopropylation step would likely lead to faster reaction rates and higher efficiency. rsc.orgku.edu

Table 2: Influence of Solvent on Imidazolium Salt Synthesis Rate

| Solvent | Solvent Type | Relative Rate Constant (k) | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | rsc.orgku.edu |

| Acetonitrile | Polar Aprotic | Moderate-High | rsc.orgku.edu |

| Methanol | Polar Protic | Low | rsc.orgku.edu |

| Acetone | Polar Aprotic | Moderate | rsc.orgku.edu |

| Dichloromethane | Polar Aprotic | Moderate | rsc.orgku.edu |

This table is based on kinetic studies of a model SN2 alkylation of an imidazole.

Ligand Design for Catalytic Transformations

Modern synthetic chemistry heavily relies on metal-catalyzed reactions for the efficient formation of C-C and C-N bonds. In imidazole synthesis, catalysts are used for various transformations, from constructing the heterocyclic ring itself to functionalizing it. organic-chemistry.orgrsc.org The performance of a metal catalyst is critically dependent on the coordinating ligand, which modulates the metal center's steric and electronic properties.

Ligand design focuses on creating molecules that can stabilize the metal catalyst, enhance its reactivity, and control selectivity (regio- or stereoselectivity). For instance, N-heterocyclic carbenes (NHCs) have become common as ligands in organic synthesis. rsc.org Schiff base complexes and ligands derived from amino acids have also been developed for synthesizing substituted imidazoles. organic-chemistry.orgnih.gov In the context of synthesizing precursors to this compound, a well-designed ligand could be used in a cross-coupling reaction to attach a functional group at the 5-position prior to chloromethylation.

Table 3: Ligand Types in Catalytic Imidazole Synthesis

| Ligand Type | Metal | Application Example | Reference |

|---|---|---|---|

| Schiff Base | Nickel (Ni) | One-pot synthesis of 2,4,5-trisubstituted imidazoles | organic-chemistry.org |

| Amine/Amide | Various | Asymmetric catalysis, Henry reaction | nih.gov |

| N-Heterocyclic Carbene (NHC) | Various | Organocatalysis for 1,2,4-trisubstituted imidazoles | rsc.org |

| Phosphine-based | Rhodium (Rh) | Cycloaddition reactions for imidazole formation | organic-chemistry.org |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter in chemical synthesis. Increasing the temperature generally accelerates reaction rates, but it can also promote the formation of undesired byproducts, leading to lower yields and more complex purification. derpharmachemica.com Optimization studies for imidazole ring formation have shown that both the quantity of reagents and the reaction temperature are the most significant factors affecting yield. derpharmachemica.comderpharmachemica.com In one study, optimizing the temperature was key to improving the yield of an imidazole derivative from 35% to 87%. derpharmachemica.com

Table 4: Effect of Temperature on Imidazole Synthesis

| Temperature Range | Observation | Implication | Reference |

|---|---|---|---|

| 50°C | Low initial yield (~35%) | Sub-optimal condition, slow kinetics | derpharmachemica.comderpharmachemica.com |

| 100-110°C | Identified as optimal range in a DOE study | Balanced rate and selectivity for maximum yield | derpharmachemica.com |

| 120°C | Best yield in a Michael addition study | Optimal for specific catalytic reaction | mdpi.com |

| 150-160°C | High temperatures used for specific protocols | May be required for less reactive substrates but risks decomposition | rsc.orgmdpi.com |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry has emerged as a powerful alternative to traditional batch processing in chemical synthesis, particularly in the pharmaceutical industry. acs.orgyoutube.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netyoutube.com This technology offers significant advantages, including enhanced safety (especially for exothermic or hazardous reactions), improved heat and mass transfer, higher consistency, and the potential for full automation. youtube.comresearchgate.net

The synthesis of heterocyclic compounds, including imidazoles, is well-suited for flow chemistry. nih.govnih.gov Multi-step syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. youtube.comnih.gov This dramatically reduces waste and production time. The industrial-scale synthesis of this compound could leverage continuous flow reactors to ensure safe handling of reagents like chloromethylating agents and to achieve high throughput and product consistency.

Table 5: Comparison of Batch vs. Flow Synthesis for Heterocycles

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Handling of large volumes of hazardous materials can be risky. | Small reaction volumes at any given time reduce risk; better heat management. youtube.com |

| Control | Temperature and mixing gradients can occur in large vessels. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Scalability | Scaling up can be complex and may require re-optimization. | Scaled by running the system for longer periods; more straightforward. |

| Efficiency | Intermediate workup and purification steps are often necessary. | Enables "telescoped" multi-step reactions without isolation. nih.gov |

| Automation | Can be automated, but often less integrated. | Highly suitable for full automation and process control. researchgate.net |

Green Chemistry Considerations in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itejcmpr.com This framework is increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve sustainability. mdpi.com

For the synthesis of this compound, several green chemistry principles can be applied:

Safer Solvents and Conditions: This includes using less toxic solvents, or ideally, conducting reactions under solvent-free conditions. asianpubs.org Some imidazole syntheses have been successfully performed using water or in neat reaction mixtures. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasonic irradiation can significantly accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. researchgate.netnih.gov

Catalysis: Using recyclable heterogeneous catalysts can simplify product purification and reduce waste, as the catalyst can be easily filtered off and reused. bohrium.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Multicomponent reactions, where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical processes. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Table 6: Green Chemistry Strategies in Imidazole Synthesis

| Green Chemistry Principle | Strategy/Technology | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | One-pot/Multicomponent reactions | Reduces intermediate isolation, solvent use, and waste. | asianpubs.orgresearchgate.net |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduces environmental impact and toxicity. | nano-ntp.comasianpubs.orgnih.gov |

| Energy Efficiency | Microwave/Ultrasound irradiation | Shorter reaction times, often higher yields, lower energy consumption. | researchgate.netnih.gov |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., metal oxides) | Simplifies purification, reduces catalyst waste, allows for reuse. | rsc.orgbohrium.com |

| Atom Economy | Cycloaddition reactions | Maximizes incorporation of starting materials into the product. | organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 1 Isopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the C5 position of the imidazole (B134444) ring is a key functional handle for molecular elaboration. This group is analogous to a benzylic halide, exhibiting enhanced reactivity towards nucleophiles due to the ability of the imidazole ring to stabilize the transition state of the substitution reaction.

Investigation of C-X Bond Reactivity (X=Cl)

The carbon-chlorine (C-Cl) bond in 5-(chloromethyl)-1-isopropyl-1H-imidazole is activated towards nucleophilic attack. This heightened reactivity is attributed to the stabilization of the electron-deficient transition state by the adjacent π-electron system of the imidazole ring. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In this concerted process, the nucleophile attacks the electrophilic carbon atom, and the chloride leaving group departs simultaneously.

Table 1: Examples of Nucleophilic Substitution Reactions on an Analogous Chloromethylated Imidazole Derivative

| Nucleophile | Reagent | Product | Reference |

| Aromatic Aldehyde | Benzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | mdpi.com |

| α-Ketoester | Ethyl benzoylformate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxy-2-phenylpropanoate | mdpi.com |

Note: The data presented is for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a structurally related compound, and is used here to illustrate the reactivity of the chloromethyl group.

Kinetically versus Thermodynamically Controlled Substitutions

In the context of nucleophilic substitution at the chloromethyl group, the reactions are generally under kinetic control. wikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com The SN2 mechanism, being a concerted process, leads directly to the most rapidly formed product. The energy of the transition state is the primary determinant of the reaction rate. Factors that lower the activation energy, such as the use of a strong nucleophile or a suitable solvent, will accelerate the reaction.

Thermodynamic control, where the product distribution is governed by the relative stability of the products, is less common for these types of substitution reactions as they are typically irreversible under standard conditions. wikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com For thermodynamic control to be significant, the reaction would need to be reversible, allowing for the equilibration of products over time. This is generally not the case for the displacement of a good leaving group like chloride by common nucleophiles.

Stereochemical Outcomes of Nucleophilic Attack

For SN2 reactions occurring at a chiral center, a complete inversion of stereochemistry is typically observed. masterorganicchemistry.commasterorganicchemistry.com This is a direct consequence of the "backside attack" of the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group. Although the methylene (B1212753) carbon of the chloromethyl group in this compound is not a stereocenter itself, if a chiral nucleophile is used or if the substitution leads to the formation of a new stereocenter, the stereochemical outcome would be governed by the principles of the SN2 mechanism.

In some cases, particularly with secondary alcohols, the reaction with thionyl chloride (SOCl₂) can proceed with retention of configuration via an SNi (substitution nucleophilic internal) mechanism. However, the addition of a base like pyridine (B92270) can switch the mechanism to SN2, resulting in inversion. masterorganicchemistry.com For the chloromethyl group of the title compound, which is a primary halide, the SN2 pathway with inversion of configuration at the nucleophile (if it is chiral) is the expected and dominant pathway. youtube.comquora.com

Electrophilic Aromatic Substitution on the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The positions on the ring (C2, C4, and C5) exhibit different reactivities towards electrophiles, which are influenced by the electronic effects of the existing substituents.

Regioselectivity Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the 1,5-disubstituted imidazole ring is directed by the combined electronic effects of the N1-isopropyl group and the C5-chloromethyl group.

The N1-isopropyl group is an electron-donating group (EDG) through induction. It increases the electron density of the imidazole ring, thereby activating it towards electrophilic attack. Generally, N-alkyl groups in imidazoles direct electrophiles to the C2 and C5 positions. Since the C5 position is already substituted, the primary site of attack would be expected at the C2 or C4 position.

Considering both substituents, the C2 and C4 positions are the most likely sites for electrophilic attack. The precise regioselectivity will depend on the specific electrophile and the reaction conditions. For instance, nitration of 2-isopropylimidazole (B115234) has been shown to occur at the C4 position. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution on 1,5-Disubstituted Imidazoles

| Electrophilic Reaction | Predicted Major Product(s) | Rationale |

| Halogenation | 2-Halo or 4-Halo derivative | N-isopropyl group activates C2 and C4. Chloromethyl group directs to C2 and C4. |

| Nitration | 2-Nitro or 4-Nitro derivative | N-isopropyl group activates C2 and C4. Chloromethyl group directs to C2 and C4. |

| Friedel-Crafts Acylation | Likely unreactive or low yield | The imidazole ring is generally deactivated towards Friedel-Crafts reactions, and the presence of the chloromethyl group may further inhibit the reaction. researchgate.net |

Catalyst-Mediated Electrophilic Functionalization

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently potent electrophile to react with the aromatic ring.

Halogenation: The halogenation of imidazoles can be achieved using various halogenating agents, often in the presence of a catalyst. For example, Brønsted or Lewis acids can be used to activate reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.netnih.gov Catalyst-free halogenation is also possible under certain conditions.

Nitration: The nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺). libretexts.orgscirp.org The use of milder, catalyst-based systems is an area of ongoing research to improve selectivity and reduce the harshness of the reaction conditions. researchgate.net

Table 3: Examples of Catalyst-Mediated Electrophilic Substitution on Analogous N-Alkylimidazoles

| Reaction | Substrate | Reagent and Catalyst | Product(s) and Yield | Reference |

| N-Arylation | Imidazole | Aryl bromide, CuBr, Ligand, Cs₂CO₃ | N-Arylimidazole (High Yield) | organic-chemistry.org |

| C-H Arylation | N-Alkylimidazole | Aryl halide, Ni(OTf)₂, dcype, K₃PO₄ | C2-Aryl-N-alkylimidazole (Good to Excellent Yield) | semanticscholar.org |

Note: The data presented is for general N-alkylimidazoles and illustrates catalyst-mediated functionalization. Specific data for this compound is not available.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be directed to either the imidazole core or the chloromethyl substituent, depending on the choice of catalyst and reaction conditions.

Palladium-Catalyzed Coupling Reactions at Imidazole Carbon Positions

While the chloromethyl group is a primary site of reactivity, the imidazole ring itself can participate in palladium-catalyzed cross-coupling reactions, most notably through direct C-H activation. The C2 and C5 positions of the imidazole ring are particularly susceptible to such transformations. Research on related 1-alkyl-imidazoles has shown that direct arylation at the C5 position can be achieved with high regioselectivity. For instance, the palladium-catalyzed direct arylation of 1-methyl-1H-imidazole with aryl bromides has been demonstrated to selectively yield C5-arylated products, particularly when conducted in polar aprotic solvents like DMF. mdpi.com Mechanistic studies suggest that the reaction proceeds through imidazole-ligated organo-palladium intermediates. rsc.org

Although specific studies on the direct C-H arylation of this compound are not extensively documented in publicly available literature, the established reactivity of the C5-position in simpler imidazoles provides a strong precedent for its potential in this compound, assuming the chloromethyl group does not sterically hinder the approach of the catalyst or undergo competing reactions under the given conditions.

The Suzuki-Miyaura coupling, a cornerstone of palladium catalysis, offers another avenue for functionalizing the imidazole ring. This reaction typically involves the coupling of an organoboron reagent with an organohalide. While the primary halide in this compound is the chloromethyl group, pre-functionalization of the imidazole ring at other positions with a halide (e.g., bromine or iodine) would enable subsequent Suzuki-Miyaura coupling. For example, the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with various boronic acids has been shown to proceed efficiently in the presence of a palladium catalyst like Pd(dppf)Cl₂, affording the corresponding coupled products in good yields. nsf.gov This highlights the potential for sequential functionalization of the imidazole core.

| Reaction Type | Catalyst | Coupling Partners | Key Features |

| Direct C-H Arylation | Pd(OAc)₂ | Aryl bromides | Selective C5-arylation in polar aprotic solvents. |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Organoboron reagents, Organohalides | Requires pre-functionalization of the imidazole ring with a halide. |

Nickel-Catalyzed Reactions Involving the Chloromethyl Unit

The chloromethyl group of this compound is an excellent electrophilic handle for cross-coupling reactions. Nickel catalysts, known for their ability to activate C-Cl bonds, are particularly well-suited for this purpose. The Kumada-Tamao-Corriu coupling, which pairs a Grignard reagent with an organic halide, represents a powerful method for forming new carbon-carbon bonds. Nickel complexes, often in conjunction with phosphine (B1218219) ligands, can effectively catalyze the reaction between alkyl or aryl Grignard reagents and the chloromethyl group. arkat-usa.orgresearchgate.net For instance, nickel-catalyzed Kumada cross-coupling reactions of benzylic sulfonamides, which have leaving group abilities similar to chlorides, proceed efficiently to yield highly substituted products. nih.gov

These reactions are believed to proceed through a catalytic cycle involving the oxidative addition of the C-Cl bond to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. escholarship.org The choice of ligand is crucial in modulating the reactivity and stability of the nickel catalyst.

| Catalyst System | Grignard Reagent | Potential Product |

| Ni(dppe)Cl₂ | Aryl-MgBr | 1-isopropyl-5-(arylmethyl)-1H-imidazole |

| NiCl₂/dppf | Alkyl-MgCl | 1-isopropyl-5-(alkylmethyl)-1H-imidazole |

Direct Arylation and Alkylation Strategies

Direct arylation and alkylation strategies offer a more atom-economical approach to functionalizing the imidazole ring by avoiding the pre-functionalization of the coupling partners. As mentioned in section 3.3.1, palladium-catalyzed direct C-H arylation at the C5 position of the imidazole ring is a well-established transformation for related compounds. mdpi.com The success of this reaction is often dependent on the acidity of the C-H bond and the directing ability of the imidazole nitrogen atoms.

Nickel catalysis has also emerged as a powerful tool for direct C-H functionalization. For example, nickel-catalyzed C-H arylations of imidazoles with phenol (B47542) derivatives have been reported, demonstrating the versatility of nickel in activating C-H bonds. researchgate.net

While direct alkylation of the imidazole ring via C-H activation is less common, the chloromethyl group of this compound provides a direct route for alkylation through nucleophilic substitution reactions, which can be considered a form of direct alkylation at the exocyclic carbon.

Radical Reactions Involving the Imidazole and Chloromethyl Moieties

Radical reactions provide alternative pathways for the functionalization of this compound, often leading to products that are not easily accessible through ionic or organometallic routes.

Homolytic Cleavage of the C-Cl Bond

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage to generate a 1-isopropyl-1H-imidazol-5-ylmethyl radical. This process can be initiated by heat or, more commonly, by photochemical or radical initiator-induced methods. The bond dissociation energy (BDE) of the C-Cl bond is a key parameter that influences the ease of homolytic cleavage. For benzylic-type chlorides, the BDE is generally lower than that of alkyl chlorides, facilitating radical formation. chemistrysteps.comnih.gov

Once generated, the imidazolylmethyl radical can participate in a variety of radical reactions, including addition to alkenes, alkynes, and other radical acceptors. The stability of the resulting radical intermediate, influenced by the electronic properties of the imidazole ring, plays a crucial role in the outcome of these reactions.

| Initiation Method | Generated Species | Potential Subsequent Reactions |

| Thermal | 1-isopropyl-1H-imidazol-5-ylmethyl radical | Addition to unsaturated bonds, Hydrogen atom abstraction |

| Photochemical | 1-isopropyl-1H-imidazol-5-ylmethyl radical | Radical-radical coupling, Atom transfer radical polymerization |

Photoredox Catalysis in Radical Generation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from organic halides. In this approach, a photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate. In the case of this compound, an excited photocatalyst can reduce the C-Cl bond, leading to its cleavage and the formation of the corresponding imidazolylmethyl radical and a chloride anion.

This method offers several advantages, including mild reaction conditions and high functional group tolerance. The generated radical can then be trapped by a suitable coupling partner, enabling the formation of new C-C or C-heteroatom bonds. For example, photoredox-catalyzed atom transfer radical polymerization (ATRP) could potentially be initiated by this compound to synthesize polymers with imidazole-containing side chains.

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions in heterocyclic compounds are fundamental processes that can lead to significant structural and electronic reorganization. For substituted imidazoles, several types of rearrangements can be postulated, including isomerizations involving substituent migration and more complex skeletal transformations like the Dimroth rearrangement.

One potential isomerization pathway for this compound could involve the migration of the isopropyl group from the N-1 position to another atom in the ring or to a substituent. While not directly reported for this compound, N-to-C alkyl migrations have been observed in other N-alkylated heterocyclic systems. For instance, phosphite-mediated N-to-C alkyl migration has been documented for N-alkylpyridinium salts, proceeding through a proposed aza-Wittig rearrangement. nih.gov Such a process in this compound would be a significant transformation, leading to a C-isopropylated imidazole derivative, although the reaction conditions required for such a shift are likely to be specific and may not be readily achievable.

A more classical rearrangement potentially applicable to derivatives of this compound is the Dimroth rearrangement. This is a well-known isomerization process in many nitrogen-containing heterocyclic systems, including some imidazoles, where an endocyclic nitrogen atom and an exocyclic nitrogen-containing substituent exchange places. wikipedia.org The reaction typically proceeds through a ring-opening step to an intermediate, followed by rotation and re-cyclization. researchgate.net For the Dimroth rearrangement to occur with a derivative of this compound, an exocyclic nitrogen group would need to be introduced, for example, by substitution of the chloro group.

The general mechanism of the Dimroth rearrangement involves the following steps:

Addition of a nucleophile (often hydroxide) to the imidazole ring.

Ring-opening of the resulting intermediate to form a more flexible acyclic species.

Rotation around a single bond in the acyclic intermediate.

Ring-closure to form the rearranged heterocyclic ring.

Elimination of the nucleophile to restore aromaticity.

While direct evidence for the Dimroth rearrangement in this compound is lacking, its occurrence in related imidazo[1,2-a]pyrimidines suggests that under certain conditions, particularly with appropriate substitution, such a pathway could be feasible. researchgate.net

| Rearrangement Type | General Description | Potential for this compound | Relevant Analogs |

| N-to-C Alkyl Migration | Migration of an alkyl group from a nitrogen atom to a carbon atom of the heterocyclic ring. | Could potentially lead to the formation of a C-isopropylated imidazole isomer. | N-alkylpyridinium salts nih.gov |

| Dimroth Rearrangement | Translocation of endocyclic and exocyclic nitrogen atoms via a ring-opened intermediate. | Would require prior conversion of the chloromethyl group to a nitrogen-containing substituent. | Imidazo[1,2-a]pyrimidines researchgate.net, 1,2,3-Triazoles wikipedia.orgrsc.org |

Ring-Opening and Ring-Expansion Transformations of the Imidazole Core

The stability of the imidazole ring means that ring-opening and ring-expansion reactions are generally not facile and require specific reagents or reaction conditions. However, the presence of the reactive chloromethyl group at the C-5 position could potentially trigger such transformations.

Ring-Opening Reactions

The cleavage of the imidazole ring typically requires harsh conditions or specific activation. For instance, N-alkylation of benzimidazoles with an excess of an alkyl halide at elevated temperatures has been reported to induce ring-opening, leading to the formation of multifunctional aromatic compounds. researchgate.net This suggests that under forcing conditions, the N-1 isopropyl group and an additional alkylating agent could potentially lead to the cleavage of the imidazole ring in this compound.

Furthermore, ring-opening of the imidazole moiety is a known process in the chemistry of purines, which contain an imidazole ring fused to a pyrimidine (B1678525) ring. Alkaline conditions can induce the opening of the imidazole ring in 7-methylguanosine (B147621). youtube.com While the purine (B94841) system is electronically different from a simple imidazole, this reactivity highlights the susceptibility of the imidazole ring to cleavage under certain nucleophilic conditions.

Ring-Expansion Transformations

The chloromethyl group is a key functionality that can facilitate ring-expansion reactions in heterocyclic systems. In a related case, 4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones have been shown to undergo ring expansion to form 1,3-diazepine derivatives. rsc.org This type of reaction often proceeds via an intramolecular nucleophilic substitution, where a ring nitrogen atom attacks the carbon of the chloromethyl group, leading to the formation of a bicyclic intermediate that then rearranges to the expanded ring.

A hypothetical ring-expansion pathway for this compound could involve the following steps:

Intramolecular attack of the N-1 nitrogen onto the chloromethyl carbon, which is unlikely due to the existing substitution. A more plausible scenario might involve a rearrangement where the chloromethyl group is positioned adjacent to a ring nitrogen.

Alternatively, under conditions that promote the formation of a carbocation at the methylene carbon of the chloromethyl group, a rearrangement involving migration of a C-C bond from the imidazole ring could lead to a ring-expanded system. Such carbocation rearrangements leading to ring expansion are well-documented for other cyclic systems. youtube.commasterorganicchemistry.comyoutube.com

Given the structure of this compound, a direct intramolecular cyclization leading to ring expansion is sterically hindered. However, the potential for such a transformation under specific catalytic or reaction conditions cannot be entirely ruled out, likely proceeding through a complex mechanism.

| Transformation Type | General Description | Potential for this compound | Relevant Analogs |

| Ring-Opening | Cleavage of the imidazole ring to form an acyclic product. | Potentially inducible by excess alkylating agents at high temperatures or strong nucleophiles. | N-alkylated benzimidazoles researchgate.net, 7-methylguanosine youtube.com |

| Ring-Expansion | Increase in the size of the heterocyclic ring, often from five to six or seven members. | The chloromethyl group could facilitate expansion to a diazepine-like structure, possibly via a carbocation intermediate. | 4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones rsc.org |

Derivatization and Structural Modification Strategies for Enhanced Chemical Utility

Synthesis of Diverse 5-(Substituted-methyl)-1-isopropyl-1H-imidazole Analogues

The primary route for derivatization of 5-(chloromethyl)-1-isopropyl-1H-imidazole involves the nucleophilic substitution of the chlorine atom in the chloromethyl group. This reactive site readily undergoes reactions with a variety of nucleophiles, leading to the formation of diverse analogues with modified side chains at the C5 position.

Formation of Ethers and Esters

The synthesis of ether derivatives from this compound can be achieved through the Williamson ether synthesis. This involves the reaction of the chloromethyl compound with various alkoxides or phenoxides. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would yield the corresponding methoxymethyl derivative. Similarly, reaction with sodium phenoxide would lead to the formation of a phenoxymethyl-substituted imidazole (B134444).

Ester analogues can be prepared by reacting this compound with carboxylate salts. For example, stirring the starting material with sodium acetate (B1210297) in a polar aprotic solvent such as dimethylformamide (DMF) would produce the corresponding acetoxymethyl derivative. The general principle of these reactions is the displacement of the chloride ion by the oxygen nucleophile of the alcohol, phenol (B47542), or carboxylic acid. mdpi.com

| Derivative Type | Reactant | Resulting Functional Group | Potential Product Name |

|---|---|---|---|

| Ether | Sodium Methoxide | -CH₂-O-CH₃ | 5-(Methoxymethyl)-1-isopropyl-1H-imidazole |

| Ether | Sodium Phenoxide | -CH₂-O-Ph | 5-(Phenoxymethyl)-1-isopropyl-1H-imidazole |

| Ester | Sodium Acetate | -CH₂-O-C(O)CH₃ | 5-(Acetoxymethyl)-1-isopropyl-1H-imidazole |

| Ester | Sodium Benzoate | -CH₂-O-C(O)Ph | 5-(Benzoyloxymethyl)-1-isopropyl-1H-imidazole |

Amine and Amide Formation

The chloromethyl group is susceptible to nucleophilic attack by both primary and secondary amines, leading to the formation of 5-(aminomethyl)-1-isopropyl-1H-imidazole derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. For example, reacting this compound with diethylamine (B46881) would yield N,N-diethyl-N-((1-isopropyl-1H-imidazol-5-yl)methyl)amine.

Amide derivatives can be synthesized through a two-step process. First, the chloromethyl group is converted to an aminomethyl group, as described above. The resulting primary or secondary amine can then be acylated using acyl chlorides or anhydrides to form the corresponding amide. For instance, the reaction of 5-(aminomethyl)-1-isopropyl-1H-imidazole with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would produce N-((1-isopropyl-1H-imidazol-5-yl)methyl)acetamide. nih.govchemicalbook.com

| Derivative Type | Reactant(s) | Resulting Functional Group | Potential Product Name |

|---|---|---|---|

| Amine | Ammonia (B1221849) | -CH₂-NH₂ | 5-(Aminomethyl)-1-isopropyl-1H-imidazole |

| Amine | Dimethylamine | -CH₂-N(CH₃)₂ | 5-((Dimethylamino)methyl)-1-isopropyl-1H-imidazole |

| Amide | Ammonia, then Acetyl Chloride | -CH₂-NH-C(O)CH₃ | N-((1-isopropyl-1H-imidazol-5-yl)methyl)acetamide |

| Amide | Methylamine, then Benzoyl Chloride | -CH₂-N(CH₃)-C(O)Ph | N-methyl-N-((1-isopropyl-1H-imidazol-5-yl)methyl)benzamide |

Sulfide (B99878) and Sulfone Derivatives

Sulfide analogues can be prepared by the reaction of this compound with various thiols or their corresponding sodium salts (thiolates). For example, treatment with sodium thiomethoxide would yield 5-((methylthio)methyl)-1-isopropyl-1H-imidazole.

Subsequent oxidation of the resulting sulfide provides access to sulfoxide (B87167) and sulfone derivatives. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone. For instance, using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures typically affords the sulfoxide. semanticscholar.org The use of an excess of the oxidizing agent, often at a higher temperature, leads to the formation of the corresponding sulfone, such as 5-((methylsulfonyl)methyl)-1-isopropyl-1H-imidazole. organic-chemistry.org

| Derivative Type | Reactant(s) | Resulting Functional Group | Potential Product Name |

|---|---|---|---|

| Sulfide | Sodium thiomethoxide | -CH₂-S-CH₃ | 5-((Methylthio)methyl)-1-isopropyl-1H-imidazole |

| Sulfide | Sodium thiophenoxide | -CH₂-S-Ph | 5-((Phenylthio)methyl)-1-isopropyl-1H-imidazole |

| Sulfone | Sodium thiomethoxide, then excess m-CPBA | -CH₂-S(O)₂-CH₃ | 5-((Methylsulfonyl)methyl)-1-isopropyl-1H-imidazole |

| Sulfone | Sodium thiophenoxide, then excess m-CPBA | -CH₂-S(O)₂-Ph | 5-((Phenylsulfonyl)methyl)-1-isopropyl-1H-imidazole |

Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring itself offers opportunities for further structural modification, primarily through reactions involving the N3 nitrogen atom. These modifications can significantly alter the electronic properties and steric profile of the molecule.

N-Alkylation and N-Acylation Reactions

The N3 nitrogen of the imidazole ring in this compound is nucleophilic and can undergo N-alkylation reactions with various alkylating agents, such as alkyl halides or sulfates. This reaction leads to the formation of quaternary imidazolium (B1220033) salts. For example, treatment with methyl iodide would result in the formation of 5-(chloromethyl)-1-isopropyl-3-methyl-1H-imidazol-3-ium iodide. nih.gov

N-acylation of the N3 nitrogen can also be achieved, although this is less common for N1-substituted imidazoles as it would also result in a positively charged imidazolium species. However, in related imidazole systems, N-acylation is a known transformation, typically employing acyl chlorides or anhydrides. derpharmachemica.comnih.gov

| Reaction Type | Reactant | Resulting Moiety | Potential Product Name |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | Quaternary Imidazolium Salt | 5-(Chloromethyl)-1-isopropyl-3-methyl-1H-imidazol-3-ium iodide |

| N-Alkylation | Benzyl Bromide | Quaternary Imidazolium Salt | 3-Benzyl-5-(chloromethyl)-1-isopropyl-1H-imidazol-3-ium bromide |

| N-Acylation | Acetyl Chloride | Acylimidazolium Salt | 3-Acetyl-5-(chloromethyl)-1-isopropyl-1H-imidazol-3-ium chloride |

Formation of Imidazole Salts and N-Oxides

Treatment of this compound with a strong acid will lead to the formation of an imidazolium salt through protonation of the N3 nitrogen. For instance, reaction with hydrochloric acid would yield 5-(chloromethyl)-1-isopropyl-1H-imidazol-3-ium chloride.

The synthesis of imidazole N-oxides can be accomplished by reacting the parent imidazole with a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide or peroxy acids like m-CPBA. orgsyn.orgpsu.edu The direct oxidation of 1-substituted imidazoles can sometimes be challenging, but various methods have been developed to achieve this transformation, leading to the formation of this compound 3-oxide. nih.govresearchgate.net

| Reaction Type | Reactant | Resulting Moiety | Potential Product Name |

|---|---|---|---|

| Salt Formation | Hydrochloric Acid | Imidazolium Chloride | 5-(Chloromethyl)-1-isopropyl-1H-imidazol-3-ium chloride |

| N-Oxide Formation | m-CPBA | N-Oxide | This compound 3-oxide |

| N-Oxide Formation | Hydrogen Peroxide | N-Oxide | This compound 3-oxide |

Side-Chain Elaboration and Complexity Generation

The elaboration of the side-chain at the C5 position is a key strategy for introducing molecular complexity and diversifying the physicochemical properties of the parent compound. This is primarily achieved through the chemical manipulation of the highly reactive chloromethyl group.

The chloromethyl group serves as an electrophilic handle, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of multi-step synthetic sequences designed to build more complex side-chains. A common initial step involves the displacement of the chloride ion by a variety of nucleophiles, leading to a diverse array of intermediate compounds.

For instance, reaction with oxygen-based nucleophiles, such as substituted phenols, can yield ether-linked derivatives. Similarly, sulfur-based nucleophiles like thiols can be employed to introduce thioether linkages, which can be further oxidized to sulfoxides or sulfones, thereby modulating the electronic and steric properties of the side chain. Nitrogen nucleophiles, including primary and secondary amines, are used to generate aminomethyl derivatives, which can be further elaborated through acylation, alkylation, or sulfonylation reactions.

A particularly versatile multi-step conversion involves the initial reaction with sodium cyanide or another cyanide source to form the corresponding nitrile. This nitrile intermediate is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The resulting carboxylic acid can then serve as a handle for amide bond formation, esterification, or other transformations common in medicinal chemistry for library development.

Another powerful strategy involves the generation of a carbanion. While not directly reported for this compound, related 5-nitroimidazole systems with a 2-chloromethyl group have been shown to form a stable carbanion. mdpi.com This suggests the potential for similar reactivity, which would enable carbon-carbon bond formation through reactions with various electrophiles like aldehydes, ketones, and alkyl halides, significantly expanding the accessible chemical space.

The following table outlines a hypothetical multi-step synthesis starting from this compound to illustrate the generation of a more complex derivative.

| Step | Reactant/Reagent | Product | Transformation |

| 1 | Sodium Azide (NaN₃) | 5-(Azidomethyl)-1-isopropyl-1H-imidazole | Nucleophilic substitution |

| 2 | Triphenylphosphine (PPh₃), Water (H₂O) | 5-(Aminomethyl)-1-isopropyl-1H-imidazole | Staudinger reduction |

| 3 | 4-Chlorobenzoyl chloride, Triethylamine (Et₃N) | N-((1-Isopropyl-1H-imidazol-5-yl)methyl)-4-chlorobenzamide | Acylation |

Generation of Focused Chemical Libraries Based on the Imidazole Scaffold

The 1-isopropyl-5-(chloromethyl)-1H-imidazole core is an ideal scaffold for the generation of focused chemical libraries. Its robust nature and the versatile reactivity of the chloromethyl group allow for the systematic introduction of a wide array of substituents. This approach is fundamental in fields like drug discovery, where the screening of a diverse set of related compounds is often necessary to identify hits and optimize leads.

The construction of such libraries typically involves parallel synthesis techniques, where the starting imidazole scaffold is reacted with a library of building blocks. For example, a library of amines, thiols, or phenols can be reacted in separate wells of a microtiter plate with this compound to generate a corresponding library of amino, thioether, or ether derivatives.

Further diversification can be achieved by employing multi-component reactions or by building upon a common intermediate. For instance, the aminomethyl derivative discussed in the previous section could be used as a platform for further diversification by reacting it with a library of carboxylic acids to produce a library of amides.

The table below illustrates a potential library of compounds derived from this compound through reaction with various nucleophiles.

| Nucleophile | Resulting Derivative | Potential Application Area |

| Morpholine | 4-((1-Isopropyl-1H-imidazol-5-yl)methyl)morpholine | Medicinal Chemistry |

| 4-Methoxythiophenol | 5-((4-Methoxyphenylthio)methyl)-1-isopropyl-1H-imidazole | Antifungal/Antibacterial Agents |

| Sodium Phenoxide | 1-Isopropyl-5-(phenoxymethyl)-1H-imidazole | Materials Science |

| Diethyl Malonate | Diethyl 2-((1-isopropyl-1H-imidazol-5-yl)methyl)malonate | Chemical Synthesis Intermediate |

Stereoselective Synthesis of Chiral Derivatives (if applicable for future modifications)

While this compound itself is achiral, its derivatization offers multiple avenues for the introduction of chirality, leading to the stereoselective synthesis of chiral derivatives. The generation of stereocenters is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

One strategy to introduce chirality is to react the chloromethyl group with a chiral nucleophile. For example, reaction with an enantiomerically pure amino acid ester would result in the formation of a chiral secondary amine derivative. The inherent chirality of the amino acid would direct the stereochemical outcome of subsequent transformations at or near the newly formed stereocenter.

Alternatively, a prochiral intermediate derived from the starting material could be subjected to an asymmetric reaction. For instance, if the chloromethyl group is converted to a ketone, this ketone could then be asymmetrically reduced using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to produce a chiral alcohol.

Furthermore, the introduction of a chiral auxiliary on the imidazole ring or the side chain could be used to direct the stereochemistry of subsequent reactions. Although specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable. The synthesis of chiral imidazole derivatives has been reported, highlighting the feasibility of creating stereochemically complex molecules based on the imidazole scaffold. rsc.org

The following table outlines a conceptual stereoselective synthesis.

| Step | Reactant/Reagent | Intermediate/Product | Chiral Aspect |

| 1 | Diethyl malonate, NaH | Diethyl 2-((1-isopropyl-1H-imidazol-5-yl)methyl)malonate | Prochiral intermediate |

| 2 | Enantioselective decarboxylative alkylation catalyst | (R)- or (S)-Ethyl 2-((1-isopropyl-1H-imidazol-5-yl)methyl)propanoate | Creation of a new stereocenter |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Utilization in the Construction of Advanced Heterocyclic Systems

The functionalized imidazole (B134444) core of 5-(chloromethyl)-1-isopropyl-1H-imidazole serves as a key starting point for the synthesis of more elaborate heterocyclic structures. The presence of the reactive chloromethyl group allows for a variety of chemical transformations, enabling the annulation of additional rings onto the imidazole scaffold.

Fusion Reactions to Form Bicyclic and Polycyclic Scaffolds

The synthesis of fused bicyclic and polycyclic systems containing an imidazole ring is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. researchgate.netorganic-chemistry.orglew.rorsc.org Imidazo[1,5-a]pyridines, for example, are a class of fused heterocycles with a bridgehead nitrogen atom that have garnered considerable interest. researchgate.netorganic-chemistry.orglew.rorsc.org General synthetic strategies to access these systems often involve the cyclization of precursors containing both a pyridine (B92270) and an imidazole moiety. organic-chemistry.orgorganic-chemistry.org

While the direct use of this compound in fusion reactions to form bicyclic or polycyclic scaffolds is not extensively detailed in the reviewed literature, its chemical structure suggests a potential pathway. The chloromethyl group can be readily converted into other functional groups, such as an aminomethyl group. This transformation would yield a derivative that could undergo intramolecular cyclization reactions, such as condensation with a suitably substituted pyridine precursor, to form an imidazo[1,5-a]pyridinium salt. organic-chemistry.org This approach highlights the latent potential of this compound as a precursor to complex heterocyclic systems, even if direct, one-pot fusion reactions are not prominently documented.

Incorporation into Macrocyclic Structures

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging biological targets. researchgate.netnih.gov The incorporation of heterocyclic units like imidazole into macrocyclic frameworks can impart specific conformational constraints and functionalities. The synthesis of imidazole-containing macrocycles is an active area of research, with various strategies being developed to construct these complex molecules. researchgate.netnih.gov

Precursor for Advanced Organic Materials

The unique electronic and structural features of the imidazole ring make it an attractive component for advanced organic materials. Functionalized imidazoles can be used as monomers in polymerization reactions or as linkers in the construction of supramolecular assemblies.

Monomer Synthesis for Polymer Applications (Excluding specific material properties)

Polymers containing imidazole functionalities, often in the form of poly(ionic liquid)s, are being explored for a variety of applications. These materials are typically synthesized from imidazole-containing monomers. The synthetic challenge lies in the preparation of these specialized monomers.

The scientific literature does not provide direct examples of this compound being used as a monomer or in the synthesis of a monomer for polymer applications. Nevertheless, its structure is amenable to transformations that could yield a polymerizable derivative. For example, the chloromethyl group could be a starting point for the introduction of a vinyl or an acrylate/methacrylate group, which are common polymerizable functionalities. Such a transformation would convert this compound into a novel monomer, which could then be subjected to polymerization to produce polymers with pendant 1-isopropyl-1H-imidazole moieties.

Linker Chemistry in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal-organic frameworks (MOFs) are a prominent class of supramolecular assemblies where metal ions or clusters are connected by organic linker molecules. Imidazole-based ligands are frequently used as linkers in the synthesis of MOFs. nih.gov

While there are no specific reports on the use of this compound as a linker in supramolecular assemblies, its structure is well-suited for such a role. The imidazole ring itself can coordinate to metal centers through its nitrogen atoms, and the chloromethyl group provides a reactive handle for further functionalization or for forming covalent bonds within a larger supramolecular architecture. For instance, the nitrogen at the 3-position of the imidazole ring could coordinate to a metal center, while the chloromethyl group could be involved in a secondary reaction to link different parts of the assembly. This potential for dual functionality makes it an interesting candidate for the design of novel supramolecular systems.

Application in Total Synthesis Projects (As a key fragment)

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. The use of pre-functionalized building blocks, or key fragments, can significantly streamline a synthetic route.

A review of the current scientific literature did not reveal any published total synthesis projects where this compound was utilized as a key fragment. The imidazole moiety is a component of several natural products, most notably the amino acid histidine. However, the specific substitution pattern of this compound may not correspond directly to that found in known natural products. Despite this, its utility as a versatile building block for creating more complex, non-natural bioactive molecules remains significant. researchgate.net The development of new therapeutic agents often involves the synthesis of analogues of natural products, and in this context, this compound could serve as a valuable starting material for creating novel molecular structures with potential biological activity.

The chemical architecture of this compound, featuring a reactive chloromethyl group appended to an N-isopropyl substituted imidazole ring, makes it a highly versatile reagent in organic synthesis. The isopropyl group provides steric bulk and modulates the electronic properties of the imidazole ring, while the chloromethyl moiety serves as a potent electrophilic site for nucleophilic substitution reactions. This combination of features allows for the facile introduction of the isopropyl-imidazole fragment into a wide array of molecular scaffolds.

This compound is particularly significant in the synthesis of kinase inhibitors, a class of drugs that target protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazole core is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

A notable example of the application of a closely related analogue, 5-(chloromethyl)-1-methyl-1H-imidazole, is in the synthesis of various substituted pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in the development of novel therapeutics. For instance, in the synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the chloromethyl imidazole intermediate is reacted with a pyrazole (B372694) precursor to construct the core of the target molecule. This reaction highlights the role of the chloromethyl group as a key linker, facilitating the union of two heterocyclic systems.

While direct, publicly documented examples detailing the use of this compound in a formal fragment-based screening campaign are not prevalent, its application as a building block in the synthesis of larger, bioactive molecules embodies the core principles of fragment-based design. In this context, the compound represents a pre-optimized fragment that can be incorporated into lead compounds to enhance their pharmacological properties.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. vulcanchem.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial "hits" are typically weak binders but serve as excellent starting points for optimization into more potent and selective drug candidates through processes like fragment growing, linking, or merging.

The compound this compound can be viewed as a functionalized fragment, primed for incorporation into more complex structures. Its inherent reactivity allows medicinal chemists to readily "grow" or "link" this imidazole-containing moiety onto other molecular fragments or scaffolds that have also shown some affinity for the target.

The strategic importance of imidazole-containing fragments is well-documented in the development of kinase inhibitors. The imidazole nitrogen atoms can act as hydrogen bond acceptors or donors, mimicking the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. The N-isopropyl group of this compound can provide favorable van der Waals interactions and improve properties such as solubility and metabolic stability.

In a hypothetical fragment-linking strategy for a kinase inhibitor, one fragment might bind to the hinge region, while another occupies a nearby hydrophobic pocket. This compound could be utilized to covalently link these two fragments, thereby creating a single, more potent molecule. The chloromethyl group provides the reactive handle for this synthetic connection.

The table below illustrates a representative synthetic transformation where a chloromethyl-imidazole derivative is used to construct a more complex heterocyclic system, a common step in the elaboration of molecular fragments into lead compounds.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | 3-(Dimethylamino)-1-arylprop-2-en-1-ones | 2-Phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles | Varies | Not specified | |

| 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | (R)-2-(2,5-Difluorophenyl)pyrrolidine | (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine | Not specified | Not specified |

This table presents examples of reactions used to build complex heterocyclic systems relevant to medicinal chemistry. While not directly involving this compound, they illustrate the types of transformations where such an intermediate would be valuable.

The development of Tropomyosin receptor kinase (TRK) inhibitors is an area where such building blocks are of high importance. Larotrectinib, a potent and selective TRK inhibitor, features a pyrazolo[1,5-a]pyrimidine core. The synthesis of Larotrectinib and its analogs often involves the coupling of a pyrazole derivative with a suitable pyrimidine (B1678525) precursor. While the publicly available synthesis of Larotrectinib starts from a different pyrimidine derivative, the utility of intermediates like this compound in constructing similar complex heterocyclic systems is a key strategy in medicinal chemistry.

Mechanistic Investigations of Reactions Involving 5 Chloromethyl 1 Isopropyl 1h Imidazole

Kinetic Studies of Key Transformations

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For 5-(chloromethyl)-1-isopropyl-1H-imidazole, the primary transformations of interest are nucleophilic substitution reactions at the chloromethyl group.

Rate Law Determination

While specific experimental rate law data for reactions of this compound is not extensively available in the public domain, the rate law for its nucleophilic substitution reactions can be predicted based on established mechanisms for similar benzylic-type halides. The reaction with a nucleophile (Nu⁻) would likely proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway.

A hypothetical SN2 reaction would be first order in both this compound and the nucleophile, leading to the following rate law:

Rate = k [this compound] [Nu⁻]